molecular formula C16H15N3 B7495864 N-benzyl-3-methylquinoxalin-2-amine

N-benzyl-3-methylquinoxalin-2-amine

Cat. No.: B7495864
M. Wt: 249.31 g/mol
InChI Key: JYLGANFYNAOPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methylquinoxalin-2-amine is a synthetic quinoxaline derivative intended for research and laboratory use. Quinoxaline serves as a privileged scaffold in medicinal chemistry, and its derivatives are recognized for their broad spectrum of pharmacological activities in scientific research . These compounds are frequently investigated for their potential antimicrobial, antitumor, and antituberculous properties, making them a significant focus in the development of novel therapeutic agents . The structure-activity relationship (SAR) of quinoxaline analogues is a critical area of study, as subtle modifications to the core structure can significantly alter biological activity and bioavailability . Researchers utilize compounds like this compound as key intermediates or tools to explore these SARs, synthesize more complex molecules, and investigate underlying biochemical mechanisms. The compound's structure, featuring a benzyl group and a methyl substituent, is typical of derivatives used in such exploratory studies. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Properties

IUPAC Name

N-benzyl-3-methylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-16(17-11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGANFYNAOPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iminization of Benzaldehyde with 3-Methylquinoxalin-2-Amine

The foundational approach for N-benzylamine synthesis involves imine formation followed by catalytic hydrogenation. As detailed in US Patent 6476268B1, benzaldehyde reacts with primary amines under iminization conditions to yield benzylidene intermediates. For N-benzyl-3-methylquinoxalin-2-amine, this requires reacting benzaldehyde with 3-methylquinoxalin-2-amine in a water-miscible solvent such as methanol or ethanol. The reaction produces water as a byproduct, which remains in situ, eliminating the need for azeotropic distillation.

Reaction Mechanism :

Benzaldehyde+3-Methylquinoxalin-2-amineBenzylidene-(3-methylquinoxalin-2-yl)imine+H2O\text{Benzaldehyde} + \text{3-Methylquinoxalin-2-amine} \rightarrow \text{Benzylidene-(3-methylquinoxalin-2-yl)imine} + \text{H}_2\text{O}

The imine intermediate is subsequently hydrogenated using hydrogen gas in the presence of palladium on activated carbon (Pd/C), yielding the target compound.

Catalytic Hydrogenation Optimization

Key parameters influencing hydrogenation efficiency include:

  • Catalyst Loading : 5–10 wt% Pd/C relative to the imine.

  • Pressure : 1–3 bar H2_2 at 25–50°C.

  • Solvent Compatibility : Methanol or ethanol, which stabilize the catalyst and facilitate product isolation.

This method achieves high yields (reported >85% in analogous systems) and is scalable for industrial applications. However, it necessitates handling hydrogen gas and may require post-reduction purification to remove catalyst residues.

Nucleophilic Aromatic Substitution in Green Solvents

PEG-400 Mediated Synthesis

A solvent-free, mechanochemical approach using polyethylene glycol (PEG-400) is described by Rani et al.. Here, 2-chloro-3-methylquinoxaline undergoes nucleophilic substitution with benzylamine in the presence of potassium carbonate (K2_2CO3_3) and potassium iodide (KI). The reaction proceeds via an SN_NAr mechanism, where KI facilitates halide displacement by generating a more reactive iodide intermediate.

General Procedure :

  • Grind 2-chloro-3-methylquinoxaline (10 mmol), benzylamine (10 mmol), K2_2CO3_3 (20 mmol), and KI (3 mmol) in PEG-400.

  • Monitor reaction completion via TLC.

  • Quench with ice-cold water, filter, and recrystallize the product.

Advantages :

  • Eco-Friendly : PEG-400 acts as a non-toxic, recyclable solvent.

  • High Atom Economy : Minimal byproducts and high functional group tolerance.

Limitations : Requires anhydrous conditions and prolonged grinding for complete conversion.

Schiff Base Formation and Reduction

Condensation with Benzaldehyde

A method reported by Kumar et al. involves condensing 3-methylquinoxalin-2-amine with benzaldehyde to form a Schiff base, which is subsequently reduced to the secondary amine. The condensation is typically conducted in ethanol or tetrahydrofuran (THF) under reflux, with catalytic acetic acid.

Reaction Sequence :

3-Methylquinoxalin-2-amine+BenzaldehydeSchiff BaseNaBH4This compound\text{3-Methylquinoxalin-2-amine} + \text{Benzaldehyde} \rightarrow \text{Schiff Base} \xrightarrow{\text{NaBH}_4} \text{this compound}

Reduction Protocols

  • Sodium Borohydride (NaBH4_4) : Effective for small-scale reductions but may require excess reagent.

  • Catalytic Transfer Hydrogenation : Employing ammonium formate and Pd/C in methanol at 60°C.

This route offers flexibility in tuning the reducing agent to match substrate stability and scalability needs.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Challenges
Imine Hydrogenation>85%Pd/C, H2_2, MeOH/EtOHScalable, high purityH2_2 handling, catalyst removal
PEG-400 Substitution70–75%K2_2CO3_3, KI, grindingSolvent-free, eco-friendlyAnhydrous conditions required
Schiff Base Reduction65–80%NaBH4_4, EtOH/THFMild conditions, versatile reagentsMultiple steps, lower yields

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

  • Planarity and Crystal Packing: Crystallographic studies of N-(3-methylphenyl)quinoxalin-2-amine () reveal near-planar structures stabilized by N–H···O and π-π interactions. The benzyl group in the target compound may disrupt planarity, altering solubility and crystallization behavior .
  • Lipophilicity : The benzyl group in the target compound increases logP compared to analogues with polar substituents (e.g., sulfonamide in ), which may improve blood-brain barrier penetration but reduce aqueous solubility .

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